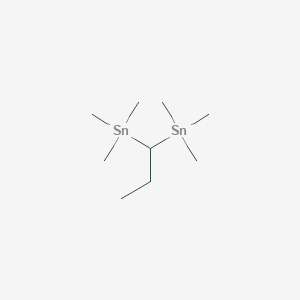

(Propane-1,1-diyl)bis(trimethylstannane)

Description

(Propane-1,1-diyl)bis(trimethylstannane) is an organotin compound featuring a central propane-1,1-diyl group (-CH(CH3)-) bonded to two trimethylstannane (Sn(CH3)3) moieties. Its molecular formula is C8H18Sn2, with a molecular weight of 405.78 g/mol. Organotin compounds like this are notable for their applications in catalysis, polymer stabilization, and materials science . The compound’s structure enables unique reactivity due to the tin atoms’ electrophilicity and the steric effects of the methyl groups.

Properties

CAS No. |

71000-62-9 |

|---|---|

Molecular Formula |

C9H24Sn2 |

Molecular Weight |

369.71 g/mol |

IUPAC Name |

trimethyl(1-trimethylstannylpropyl)stannane |

InChI |

InChI=1S/C3H6.6CH3.2Sn/c1-3-2;;;;;;;;/h1H,3H2,2H3;6*1H3;; |

InChI Key |

TXRKJNXMPYMSJR-UHFFFAOYSA-N |

Canonical SMILES |

CCC([Sn](C)(C)C)[Sn](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Propane-1,1-diyl)bis(trimethylstannane) typically involves the reaction of propane-1,1-diyl dihalides with trimethylstannane reagents. One common method is the reaction of propane-1,1-diyl dibromide with trimethylstannane in the presence of a palladium catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of (Propane-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (Propane-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Substitution: It can participate in nucleophilic substitution reactions where the trimethylstannane groups are replaced by other nucleophiles.

Coupling Reactions: It is often used in Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Substitution: Typical nucleophiles include halides and alkoxides.

Coupling Reactions: Palladium catalysts are commonly used in Stille coupling reactions.

Major Products:

Oxidation: Organotin oxides.

Substitution: Various substituted propane derivatives.

Coupling Reactions: Coupled organic products with new carbon-carbon bonds.

Scientific Research Applications

(Propane-1,1-diyl)bis(trimethylstannane) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (Propane-1,1-diyl)bis(trimethylstannane) involves its ability to form stable organotin intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The compound’s reactivity is largely influenced by the electronic properties of the trimethylstannane groups and the propane backbone .

Comparison with Similar Compounds

Structural Analogues with Varied Backbones or Substituents

Prop-1-ene-1,3-diylbis(trimethylsilane) (CAS 52152-48-4)

- Structure : Features a propene backbone (CH2=CH-CH2) with trimethylsilane (Si(CH3)3) groups.

- Molecular Formula : C9H22Si2

- Key Differences :

- Central Atom : Silicon (Si) instead of tin (Sn), leading to lower toxicity and distinct electronic properties.

- Backbone : Unsaturated propene chain vs. saturated propane-1,1-diyl in the stannane derivative.

- Applications: Used in silicone polymer synthesis and as a precursor in organosilicon chemistry .

1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)

- Structure : Propane-1,3-diyl backbone with diphenylphosphine (PPh2) groups.

- Molecular Formula : C27H28P2

- Key Differences: Substituents: Phosphine ligands instead of stannane groups. Coordination Chemistry: Acts as a bidentate ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions). Stability: More air-sensitive than organotin compounds but less toxic .

[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)

- Structure : Propane-1,1-diyl backbone with phosphonic acid (-PO3H2) and pyridinyl groups.

- Molecular Formula: C8H13NO7P2

- Key Differences: Functional Groups: Phosphonic acid groups confer water solubility and chelation properties.

Organometallic Derivatives with Tin vs. Silicon

| Property | (Propane-1,1-diyl)bis(trimethylstannane) | Prop-1-ene-1,3-diylbis(trimethylsilane) |

|---|---|---|

| Central Atom | Tin (Sn) | Silicon (Si) |

| Electrophilicity | High (Sn more electropositive) | Low |

| Toxicity | High (neurotoxic) | Low |

| Thermal Stability | Moderate (decomposes >200°C) | High (stable up to 300°C) |

| Applications | Polymer catalysts, precursors | Silicone synthesis, electronics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.